4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride
Overview
Description
4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride, also known as DIBH, is an organic compound with a wide range of scientific applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 291.06 g/mol. DIBH has been used in various scientific fields, such as synthetic organic chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used to synthesize a variety of compounds, as well as to study the biochemical and physiological effects of different drugs.
Scientific Research Applications
New Scaffolds for Combinatorial Synthesis
Research on similar compounds, such as 5-sulfamoylisatins, has led to the development of new scaffolds for the combinatorial synthesis of heterocycles. These scaffolds have been utilized for creating libraries of novel compounds with potential applications in medicinal chemistry and drug development (Ivachtchenko et al., 2002).
Synthesis and Characterization of Complexes
Studies have also focused on the synthesis and characterization of diorganotin(IV) and iron(III) complexes of dianionic terdentate Schiff base ligands. These compounds, based on reactions with different diamines, offer insights into the structural and electronic properties of complexes that are crucial for catalysis and materials science applications (Labisbal et al., 2006).
Development of Novel Heterocycles
Research has demonstrated the synthesis of new heterocycles through reactions involving 1,2-diamines, leading to compounds with potential applications in pharmaceuticals and agrochemicals. These studies highlight the versatility of diamines in synthesizing structurally diverse molecules with various biological activities (Zissimou & Koutentis, 2017).
properties
IUPAC Name |
4,5-dichloro-2-N-(2-methylpropyl)benzene-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2.ClH/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13;/h3-4,6,14H,5,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTKEWSQGGSBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=C(C=C1N)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656896 | |
Record name | 4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-N1-isobutylbenzene-1,2-diamine hydrochloride | |
CAS RN |
957035-41-5 | |
Record name | 1,2-Benzenediamine, 4,5-dichloro-N1-(2-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957035-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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